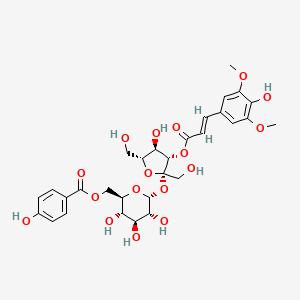Tenuifoliside B
CAS No.: 139726-36-6
Cat. No.: VC3739838
Molecular Formula: C30H36O17
Molecular Weight: 668.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 139726-36-6 |
|---|---|
| Molecular Formula | C30H36O17 |
| Molecular Weight | 668.6 g/mol |
| IUPAC Name | [(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S,3S,4R,5R)-4-hydroxy-3-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl 4-hydroxybenzoate |
| Standard InChI | InChI=1S/C30H36O17/c1-41-17-9-14(10-18(42-2)22(17)35)3-8-21(34)45-27-24(37)19(11-31)46-30(27,13-32)47-29-26(39)25(38)23(36)20(44-29)12-43-28(40)15-4-6-16(33)7-5-15/h3-10,19-20,23-27,29,31-33,35-39H,11-13H2,1-2H3/b8-3+/t19-,20-,23-,24-,25+,26-,27+,29-,30+/m1/s1 |
| Standard InChI Key | HBYKIOIUVMDUIK-GUJRDUPISA-N |
| Isomeric SMILES | COC1=CC(=CC(=C1O)OC)/C=C/C(=O)O[C@H]2[C@@H]([C@H](O[C@@]2(CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C4=CC=C(C=C4)O)O)O)O)CO)O |
| SMILES | COC1=CC(=CC(=C1O)OC)C=CC(=O)OC2C(C(OC2(CO)OC3C(C(C(C(O3)COC(=O)C4=CC=C(C=C4)O)O)O)O)CO)O |
| Canonical SMILES | COC1=CC(=CC(=C1O)OC)C=CC(=O)OC2C(C(OC2(CO)OC3C(C(C(C(O3)COC(=O)C4=CC=C(C=C4)O)O)O)O)CO)O |
Introduction
Chemical Properties and Structure
Tenuifoliside B is a complex organic molecule with specific physicochemical properties that contribute to its biological activities. Understanding these properties is essential for developing potential pharmaceutical applications.
Physical and Chemical Characteristics
The table below summarizes the key physical and chemical properties of Tenuifoliside B:
| Property | Description |
|---|---|
| CAS Number | 139726-36-6 |
| Molecular Formula | C30H36O17 |
| Molecular Weight | 668.6 g/mol |
| Physical Appearance | Not specified in available sources |
| Solubility | Soluble in DMSO |
| Storage Recommendation | Store at -20°C |
Tenuifoliside B possesses a complex chemical structure with multiple functional groups, including hydroxyl groups and ester linkages, which contribute to its biological activity and interaction with cellular targets .
Structural Features
The chemical structure of Tenuifoliside B is characterized by a core sugar moiety connected to aromatic units through ester bonds. Its canonical SMILES notation is:
OC[C@@]1(C@HOC(/C=C/C2=CC(OC)=C(O)C(OC)=C2)=O)O[C@H]3OC@@HCOC(C4=CC=C(O)C=C4)=O
This complex structure contains multiple stereogenic centers and functional groups that can interact with various biological targets, contributing to the compound's diverse pharmacological activities.
Natural Sources
Botanical Source
Tenuifoliside B is primarily isolated from the roots of Polygala tenuifolia Willd. (Polygalaceae), a perennial herb native to East Asia, particularly China, Korea, and Japan . In traditional Chinese medicine, the dried root of this plant, known as Polygalae Radix (Yuan Zhi), has been used for centuries for its purported effects on improving memory, calming the mind, and treating various neurological conditions .
Distribution in Plant Kingdom
While Tenuifoliside B has been primarily reported from Polygala tenuifolia, the Polygala genus contains numerous species distributed worldwide. Modern phytochemical research has identified more than 160 metabolites from Polygalae Radix, including saponins, xanthones, oligosaccharide esters (like Tenuifoliside B), alkaloids, and other compounds . Tenuifoliside B belongs to the oligosaccharide ester group, which represents one of the major bioactive components responsible for the plant's medicinal properties.
Pharmacological Activities
Tenuifoliside B exhibits a range of pharmacological activities, with particular emphasis on neuroprotection and cognitive enhancement. These activities have been documented through various experimental studies.
Research Status and Future Directions
Current Research Status
Research on Tenuifoliside B is still in relatively early stages compared to more extensively studied natural compounds. The available literature primarily focuses on its basic pharmacological activities, particularly its neuroprotective and cognitive-enhancing effects. Much of the existing research appears to be preclinical, involving in vitro studies and animal models.
While Tenuifoliside B shows promising pharmacological activities, more comprehensive studies are needed to fully understand its mechanism of action, pharmacokinetics, toxicology, and potential clinical applications. The compound has been identified as having potential to become an anti-Alzheimer's disease lead compound , suggesting ongoing interest in its therapeutic development.
Future Research Directions
Future research on Tenuifoliside B could focus on several key areas:
-
Detailed mechanistic studies to elucidate its molecular targets and signaling pathways
-
Comprehensive pharmacokinetic and toxicological evaluations
-
Structure-activity relationship studies to identify the essential structural features for its biological activities
-
Development of synthetic analogs with enhanced properties
-
Preclinical studies in more sophisticated models of neurodegenerative diseases
-
Potential combinatorial approaches with other neuroprotective agents
Challenges and Limitations
Despite its promising pharmacological profile, several challenges may hinder the development of Tenuifoliside B as a therapeutic agent:
-
Complex chemical structure, which may present challenges for large-scale synthesis
-
Limited information on pharmacokinetics and bioavailability
-
Potential difficulties in crossing the blood-brain barrier
-
Lack of comprehensive toxicological evaluation
-
Limited clinical data on efficacy and safety in humans
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume